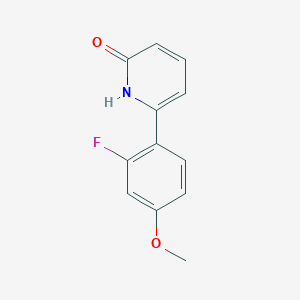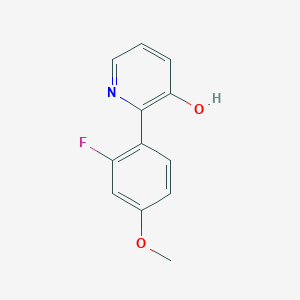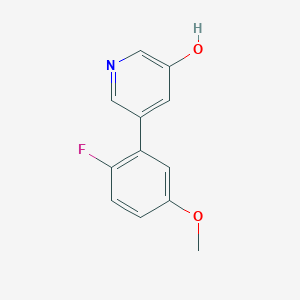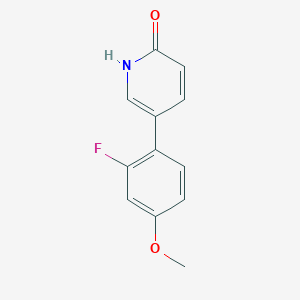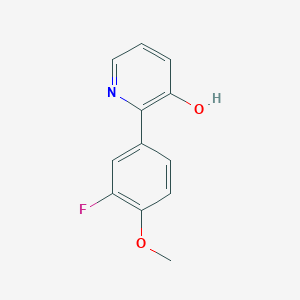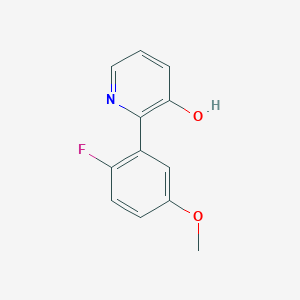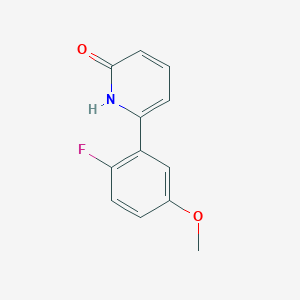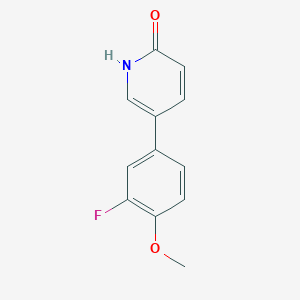
5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine (5-FMPH-2-OHP) is an organic compound of pyridine with a fluoro-methoxy-phenyl substituent. It is a versatile building block for organic synthesis and is used in various scientific applications. 5-FMPH-2-OHP is a colorless solid with a molecular formula of C10H8FNO2 and a molecular weight of 189.17 g/mol. It is soluble in water and ethanol, and is relatively stable under normal conditions.
科学的研究の応用
5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research applications. It has been used as a building block for the synthesis of biologically active compounds, such as inhibitors of the enzyme phosphoinositide 3-kinase (PI3K) and the enzyme cyclooxygenase-2 (COX-2). It has also been used in the synthesis of fluorescent probes for imaging of reactive oxygen species (ROS) and in the synthesis of fluorescent probes for imaging of intracellular calcium.
作用機序
The mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it has been suggested that its fluoro-methoxy-phenyl substituent may interact with the active sites of enzymes, such as PI3K and COX-2, to inhibit their activity. In addition, the hydroxypyridine ring may interact with the active sites of ROS and intracellular calcium imaging probes to increase their fluorescence.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95% are not fully understood. However, it has been suggested that its fluoro-methoxy-phenyl substituent may interact with the active sites of enzymes, such as PI3K and COX-2, to inhibit their activity. In addition, the hydroxypyridine ring may interact with the active sites of ROS and intracellular calcium imaging probes to increase their fluorescence.
実験室実験の利点と制限
5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95% has several advantages for lab experiments. It is a versatile building block for organic synthesis and is relatively stable under normal conditions. It is also soluble in water and ethanol, making it easy to work with in a laboratory setting. However, 5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95% is not without its limitations. It is not as soluble in organic solvents as some other compounds, making it difficult to work with in certain applications. In addition, it is not as stable as some other compounds and may degrade over time.
将来の方向性
There are several potential future directions for 5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95%. It could be used to develop new inhibitors of enzymes, such as PI3K and COX-2, or to develop new fluorescent probes for imaging of ROS and intracellular calcium. It could also be used to develop new drugs or drug delivery systems, or to develop new catalysts for organic synthesis. In addition, 5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95% could be used to develop new materials for use in optical or electronic devices.
合成法
5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95% can be synthesized by a two-step process involving a Friedel-Crafts acylation reaction and a palladium-catalyzed Heck reaction. In the first step, a Friedel-Crafts acylation reaction is used to form an acylated intermediate from 5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95% and an acid chloride. In the second step, a palladium-catalyzed Heck reaction is used to convert the acylated intermediate into 5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95%. The reaction is carried out in the presence of a base, such as potassium carbonate, to reduce the acidity of the reaction.
特性
IUPAC Name |
5-(2-fluoro-5-methoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-9-3-4-11(13)10(6-9)8-2-5-12(15)14-7-8/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLSUVNJWRTXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682811 |
Source


|
| Record name | 5-(2-Fluoro-5-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine | |
CAS RN |
1261920-01-7 |
Source


|
| Record name | 5-(2-Fluoro-5-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


